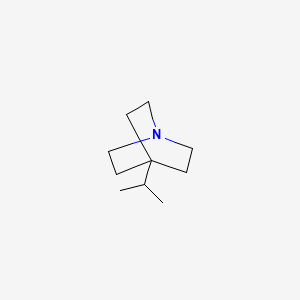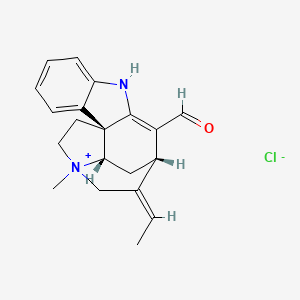
Cys-mcMMAD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cys-mcMMAD is a drug-linker conjugate used in antibody-drug conjugates (ADC). It is a potent inhibitor of tubulin, a protein that is essential for cell division. The compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cys-mcMMAD is synthesized through a series of chemical reactions involving the conjugation of a cysteine residue to a maleimidocaproyl linker, which is then attached to monomethylauristatin D (MMAD). The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes multiple purification steps, such as chromatography, to remove impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
Cys-mcMMAD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced form, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Scientific Research Applications
Cys-mcMMAD has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the mechanisms of tubulin inhibition and the development of new ADCs.
Biology: Employed in research on cell division and cancer biology.
Medicine: Investigated for its potential use in targeted cancer therapies.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
Cys-mcMMAD exerts its effects by inhibiting tubulin, a protein that is essential for the formation of microtubules during cell division. By binding to tubulin, this compound disrupts the microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The compound specifically targets cancer cells through its conjugation to antibodies that recognize tumor-associated antigens .
Comparison with Similar Compounds
Similar Compounds
Monomethylauristatin E (MMAE): Another tubulin inhibitor used in ADCs.
Monomethylauristatin F (MMAF): Similar to MMAD but with different linker chemistry.
Maytansinoids: A class of tubulin inhibitors used in ADCs.
Uniqueness
Cys-mcMMAD is unique due to its specific linker chemistry, which allows for stable conjugation to antibodies and efficient delivery of the cytotoxic agent to cancer cells. This specificity and stability make it a valuable tool in the development of targeted cancer therapies .
Properties
Molecular Formula |
C54H84N8O11S2 |
|---|---|
Molecular Weight |
1085.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C54H84N8O11S2/c1-12-34(6)47(40(72-10)29-43(64)61-26-19-22-39(61)48(73-11)35(7)49(66)57-38(51-56-24-27-74-51)28-36-20-15-13-16-21-36)60(9)53(69)45(32(2)3)58-50(67)46(33(4)5)59(8)42(63)23-17-14-18-25-62-44(65)30-41(52(62)68)75-31-37(55)54(70)71/h13,15-16,20-21,24,27,32-35,37-41,45-48H,12,14,17-19,22-23,25-26,28-31,55H2,1-11H3,(H,57,66)(H,58,67)(H,70,71)/t34-,35+,37-,38-,39-,40+,41?,45-,46-,47-,48+/m0/s1 |
InChI Key |
XHAWAHGMCWXSGV-HVDWHEIVSA-N |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)O)N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tetrasodium;2-[5-acetamido-6-[4-[5-acetamido-6-[2-carboxylato-4,5-dihydroxy-6-[[3-hydroxy-4-(sulfonatoamino)-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-3-yl]oxy-2-(hydroxymethyl)-4-methyloxan-3-yl]oxy-6-carboxylato-2,3-dihydroxycyclohexyl]oxy-4-hydroxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1149877.png)
